molecular formula C17H13F2N3O4S2 B2623604 2,5-difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 921583-34-8

2,5-difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide

Numéro de catalogue B2623604
Numéro CAS: 921583-34-8
Poids moléculaire: 425.42
Clé InChI: VJSGGKYZNSIZMI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Molecular Structure Analysis

The molecular formula for this compound is C17H13F2N3O3S . It has an average mass of 377.365 Da and a monoisotopic mass of 377.064575 Da .

Mécanisme D'action

The exact mechanism of action of 2,5-difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide X is not fully understood. However, it is believed that the compound exerts its therapeutic effects by inhibiting various signaling pathways involved in cancer cell proliferation and inflammation. Specifically, this compound X has been shown to inhibit the activity of several kinases, including AKT, ERK, and JNK, which are involved in cell growth and survival. Additionally, this compound X has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and immune responses.
Biochemical and Physiological Effects:
This compound X has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound X can induce cell cycle arrest and apoptosis in cancer cells, while also inhibiting the migration and invasion of cancer cells. Additionally, this compound X has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various autoimmune disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of 2,5-difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide X is its potent therapeutic activity against a range of diseases. Additionally, this compound X has been shown to exhibit low toxicity in animal studies, making it a promising candidate for further preclinical and clinical development. However, one limitation of this compound X is its relatively low solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.

Orientations Futures

There are several future directions for the development of 2,5-difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide X. One potential area of research is the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound X and to identify its molecular targets. Finally, preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound X in vivo, with the ultimate goal of developing it into a novel therapeutic agent for the treatment of cancer and autoimmune disorders.

Méthodes De Synthèse

2,5-difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide X can be synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the preparation of 3-(6-(methylsulfonyl)pyridazin-3-yl)aniline, which is then reacted with 2,5-difluorobenzenesulfonyl chloride to form this compound X. The overall yield of this process is approximately 40%, and the purity of the final product can be confirmed using various analytical techniques such as HPLC and NMR spectroscopy.

Applications De Recherche Scientifique

2,5-difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide X has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. This compound X has also been shown to exhibit anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.

Propriétés

IUPAC Name

2,5-difluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O4S2/c1-27(23,24)17-8-7-15(20-21-17)11-3-2-4-13(9-11)22-28(25,26)16-10-12(18)5-6-14(16)19/h2-10,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSGGKYZNSIZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.